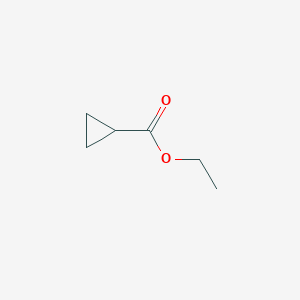

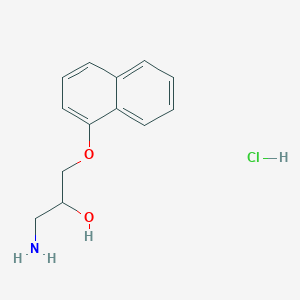

![molecular formula C24H25F2N3O B132493 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine CAS No. 154558-38-0](/img/structure/B132493.png)

1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

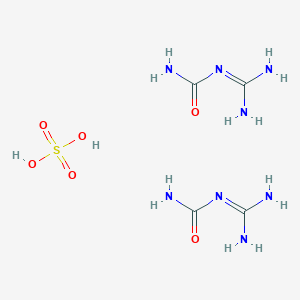

The compound 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine is a chemical structure that has been investigated for its potential as a therapeutic agent in the treatment of cocaine abuse. This compound is related to a series of piperazine derivatives that have been synthesized and evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit the uptake of dopamine, which is a key mechanism in the action of cocaine .

Synthesis Analysis

The synthesis of these piperazine derivatives involves the introduction of various substituents to the piperazine moiety, aiming to enhance the binding affinity to the DAT and selectivity over other transporters such as the serotonin transporter (SERT). For instance, the addition of hydroxy and methoxy groups to the benzene ring has resulted in potent and selective ligands for the DAT . The synthesis process also explores the role of the N-substituent on the affinity and selectivity for the DAT, with certain analogues demonstrating subnanomolar affinity .

Molecular Structure Analysis

The molecular structure of these compounds is critical for their biological activity. The presence of the bis(4-fluorophenyl)methoxy group is a common feature in these molecules, which is believed to contribute to their high affinity for the DAT. The introduction of oxygen-containing functionalities and the configuration of hydroxyl groups have been shown to significantly affect the potency and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperazine derivatives are designed to introduce specific functional groups that can enhance the interaction with the DAT. The reactions may include the formation of medium-chain carboxylic acid esters, which are intended to create oil-soluble prodrugs suitable for depot injection techniques . The stereochemistry of the compounds, particularly the configuration of hydroxyl groups, has been found to influence the selectivity for the DAT over the SERT .

Physical and Chemical Properties Analysis

The physical and chemical properties of these piperazine derivatives, such as solubility and stability, are tailored to optimize their therapeutic potential. The introduction of hydroxyl groups aims to create prodrugs that can be formulated for extended-release, which is advantageous for therapeutic applications requiring sustained drug levels . The binding affinity and selectivity for the DAT, as well as the in vitro and in vivo potency, are key chemical properties that determine the potential of these compounds as cocaine abuse therapeutic agents .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their binding properties with dopamine (dat) and serotonin (sert) transporters .

Mode of Action

One of the compounds, a racemic 3- [4- (2-benzhydryloxyethyl)piperazin-1-yl]-1- (3-fluorophenyl)-propan-1-ol, had dat affinity as good as, or better than, gbr 12909 and 12935, and was more selective for dat over sert than the gbr compounds .

Biochemical Pathways

The compound’s analogues have been synthesized and examined for their dopamine (dat) and serotonin (sert) transporter binding properties .

Eigenschaften

IUPAC Name |

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O/c25-21-8-4-19(5-9-21)24(20-6-10-22(26)11-7-20)30-18-17-28-13-15-29(16-14-28)23-3-1-2-12-27-23/h1-12,24H,13-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXPCMHCZYAHCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406744 |

Source

|

| Record name | 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine | |

CAS RN |

154558-38-0 |

Source

|

| Record name | 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

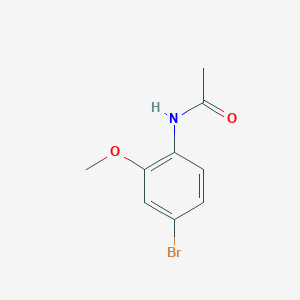

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)